Marcellomycin

Description

This compound has been reported in Streptomyces with data available.

This compound is an antineoplastic oligosaccharide anthracycline antineoplastic antibiotic isolated from the bacterium Actinosporangium bohemicum. this compound intercalates into DNA and induces DNA crosslinks, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces differentiation in HL-60 promyelocytic leukemia cells by interfering with glycoprotein synthesis. (NCI04)

pyrromycinone glycoside antibiotic isolated from bohemic acid complex; RN given refers to parent cpd(1R-(1alpha,2beta,4beta))-isomer; structure in fourth source

Properties

CAS No. |

63710-10-1 |

|---|---|

Molecular Formula |

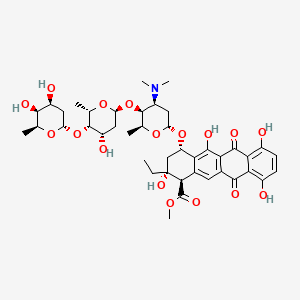

C42H55NO17 |

Molecular Weight |

845.9 g/mol |

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C42H55NO17/c1-8-42(53)15-26(30-19(34(42)41(52)54-7)11-20-31(37(30)50)38(51)33-23(45)10-9-22(44)32(33)36(20)49)58-27-12-21(43(5)6)39(17(3)56-27)59-29-14-25(47)40(18(4)57-29)60-28-13-24(46)35(48)16(2)55-28/h9-11,16-18,21,24-29,34-35,39-40,44-48,50,53H,8,12-15H2,1-7H3/t16-,17-,18-,21-,24-,25-,26-,27-,28-,29-,34-,35+,39+,40+,42+/m0/s1 |

InChI Key |

VJRAUFKOOPNFIQ-TVEKBUMESA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)O)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)O)N(C)C)O |

Synonyms |

marcellomycin marcellomycin tartrate (1:1), (R-(R*,R*))-(1R-(1alpha,2beta,4beta))-isomer marcellomycin, (1S-(1alpha,2alpha,4alpha))-isomer mimimycin |

Origin of Product |

United States |

Foundational & Exploratory

Marcellomycin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Abstract

Marcellomycin is a potent antitumor anthracycline antibiotic isolated from the fermentation broth of the actinomycete Actinosporangium bohemicum. As a member of the bohemic acid complex, a mixture of ε-pyrromycinone glycosides, this compound has garnered interest for its mechanism of action, which involves DNA intercalation and the inhibition of critical cellular processes.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on presenting the available technical data and experimental methodologies. While foundational studies have outlined the general framework for its production and purification, this guide also highlights areas where detailed public information remains limited.

Discovery and Producing Organism

This compound was first identified as a constituent of the bohemic acid complex, produced by a novel actinomycete strain.

-

Producing Organism : Actinosporangium bohemicum sp. nov., strain C-36145.

-

ATCC Designation : The strain is deposited as ATCC 31127.

-

Origin : Isolated from a soil sample collected in Ontario, Canada.

The bohemic acid complex is a rich mixture of structurally related anthracyclines, including musettamycin, rudolphomycin, and others, necessitating a robust purification strategy to isolate this compound.

Fermentation for this compound Production

The production of the bohemic acid complex, from which this compound is derived, is achieved through submerged fermentation of Actinosporangium bohemicum. Initial studies were conducted at the flask scale and subsequently scaled up to 3,000-liter fermentors for larger-scale production.

Fermentation Protocol

Detailed information regarding the specific composition of the fermentation medium and the precise fermentation parameters (e.g., temperature, pH, aeration, agitation) are not extensively detailed in publicly available literature. However, based on general practices for actinomycete fermentation for secondary metabolite production, a typical process would involve the following stages.

Caption: Generalized workflow for the fermentation of Actinosporangium bohemicum.

Isolation and Purification of this compound

This compound is isolated from the harvested fermentation broth as part of the bohemic acid complex. The purification process involves extraction followed by multi-step chromatography.

Experimental Protocols

Step 1: Extraction of the Bohemic Acid Complex

A general protocol for the extraction of the crude complex has been described, although specific ratios and optimized conditions are not provided in the available literature.

-

Solvent Extraction : The whole fermentation broth is extracted with methyl isobutyl ketone at a neutral or slightly basic pH.

-

Concentration : The organic extract is concentrated to a reduced volume.

-

Precipitation : The bohemic acid complex is precipitated from the concentrated extract by the addition of petroleum ether, resulting in an oily solid.

-

Defatting : Residual fats and oils are removed by washing the solid precipitate with ether.

Step 2: Chromatographic Purification

Early attempts at purification using preparative layer chromatography and silica gel column chromatography were reported to be inefficient. The most successful purification has been achieved using a combination of gel filtration and high-performance liquid chromatography (HPLC).

-

Gel Filtration Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Purpose : This step serves as an initial fractionation of the crude bohemic acid complex.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

System : Normal phase HPLC systems containing aqueous ammonia have been successfully used.

-

Outcome : This technique is crucial for separating the individual components of the bohemic acid complex to yield high-purity this compound.

-

Caption: Purification workflow for the isolation of this compound.

Quantitative Data

Quantitative data regarding the production and purification of this compound is sparse in the available literature. The following table summarizes the key reported figures.

| Parameter | Value/Result | Source |

| Fermentation Scale | Up to 3,000 Liters | |

| Purification Yield | 5.0 g of this compound from 6.0 g of an enriched fraction | |

| Final Purity | > 99% (as determined by HPLC) |

Physicochemical Characterization

This compound is an anthracycline glycoside with the following properties:

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₅NO₁₇ | |

| Molecular Weight | 845.9 g/mol | |

| Spectroscopic Data | Detailed ¹H and ¹³C NMR data are not readily available in public literature. The UV-visible spectrum is characterized by an absorption band around 490 nm, typical for the anthracycline chromophore. |

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity. Its mechanism of action is primarily attributed to its interaction with DNA.

-

DNA Intercalation : this compound intercalates into the DNA double helix, disrupting its normal function.[1]

-

Inhibition of Macromolecular Synthesis : This intercalation leads to the inhibition of DNA replication and repair, as well as the synthesis of RNA and proteins.[1]

-

Induction of DNA Crosslinks : The molecule is also capable of inducing crosslinks in DNA.[1]

-

Cell Differentiation : this compound has been shown to induce differentiation in HL-60 promyelocytic leukemia cells, suggesting an additional mechanism of action related to interference with glycoprotein synthesis.[1]

A simplified representation of this compound's proposed mechanism of action at the cellular level is depicted below.

Caption: High-level overview of this compound's mechanism of action.

Conclusion

This compound remains a significant member of the anthracycline class of antibiotics due to its potent antitumor properties. This guide has synthesized the available technical information regarding its discovery from Actinosporangium bohemicum and the general methodologies for its isolation. However, it is evident that a comprehensive, step-by-step protocol with detailed quantitative analysis, particularly concerning the fermentation and purification processes, is not fully available in the public domain. Further research to elucidate the complete biosynthetic pathway and to fully characterize the signaling pathways modulated by this compound would be of great value to the scientific and drug development communities.

References

Marcellomycin: An In-depth Technical Guide on its Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcellomycin is an anthracycline antibiotic that has been investigated for its potential as an antitumor agent. As a member of the anthracycline class of compounds, its mechanism of action is presumed to be similar to other well-known drugs in this family, such as doxorubicin and daunorubicin. This technical guide provides a comprehensive overview of the available biological data on this compound, including its mechanism of action, data from clinical trials, and relevant experimental protocols. Due to the limited availability of data specifically for this compound, information regarding the general mechanisms of anthracyclines is included to provide a broader context for its potential biological activity.

Mechanism of Action

The antitumor activity of anthracyclines is primarily attributed to their ability to interfere with DNA replication and induce cell death in rapidly dividing cancer cells. The proposed mechanisms of action for this compound, based on its classification as an anthracycline, are multifaceted and include:

-

DNA Intercalation: Anthracyclines possess a planar ring structure that allows them to insert between the base pairs of the DNA double helix.[1][2] This intercalation distorts the DNA structure, thereby inhibiting the processes of DNA replication and transcription.[1][2]

-

Topoisomerase II Inhibition: A crucial mechanism for the anticancer effect of anthracyclines is the inhibition of topoisomerase II.[1][2] These drugs stabilize the complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[1] This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can participate in redox reactions, leading to the formation of highly reactive free radicals.[1][2] These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[1]

Signaling Pathways

The cellular damage induced by anthracyclines activates a complex network of signaling pathways that converge on cell cycle arrest and apoptosis. While specific pathways activated by this compound have not been detailed in the available literature, the general pathways for anthracyclines involve:

-

p53-Dependent Pathway: DNA damage is a potent activator of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow for DNA repair. If the damage is too severe, p53 can trigger the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

-

Sphingomyelin-Ceramide Pathway: Some anthracyclines, such as daunorubicin, have been shown to activate a sphingomyelinase-initiated pathway that leads to the production of ceramide, a lipid second messenger involved in apoptosis.[3]

-

MAPK and Stress-Activated Protein Kinase Pathways: The cellular stress induced by anthracyclines can activate various mitogen-activated protein kinase (MAPK) and stress-activated protein/c-Jun N-terminal kinase (SAPK/JNK) pathways, which play roles in both cell survival and apoptosis, depending on the cellular context.[3]

Quantitative Data

The publicly available data on the in vitro and in vivo antitumor activity of this compound is limited.

In Vitro Activity:

No specific IC50 values for this compound against a panel of cancer cell lines have been found in the reviewed literature.

In Vivo Activity:

This compound has shown antitumor properties in a preclinical model.

| Model | Finding |

| Leukemia P388 in mice | Exhibited antitumor properties.[4] |

Clinical Trial Data:

Two Phase I clinical trials have been conducted to evaluate the safety and toxicity of this compound in patients with advanced solid tumors.

Table 1: Phase I Clinical Trial - Single-Dose Schedule [5]

| Parameter | Details |

| Number of Patients | 18 |

| Tumor Types | Variety of solid tumors |

| Dose Range | 5-60 mg/m² |

| Dose-Limiting Toxicity | Myelosuppression (thrombocytopenia and leukopenia) |

| Antitumor Activity | No antitumor activity was detected.[5] |

Table 2: Phase I Clinical Trial - Weekly Dose Schedule

| Parameter | Details |

| Number of Patients | 22 |

| Tumor Types | Advanced malignant solid tumors |

| Dose Range | 5-30 mg/m² weekly for 4 weeks |

| Dose-Limiting Toxicity | Hematologic toxicity (myelosuppression) |

| Antitumor Activity | No partial or complete responses occurred. One patient with advanced breast cancer showed a mixed response. |

Experimental Protocols

Cytotoxicity Assay (e.g., MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion

This compound is an anthracycline antibiotic with a presumed mechanism of action involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. While preclinical studies in a murine leukemia model suggested antitumor activity, Phase I clinical trials in patients with advanced solid tumors did not demonstrate significant therapeutic efficacy and were associated with dose-limiting hematologic toxicity.[5] The lack of publicly available in vitro cytotoxicity data, such as IC50 values against a range of cancer cell lines, and detailed mechanistic studies specific to this compound, limits a comprehensive understanding of its full potential as an antitumor agent. Further research would be necessary to elucidate its precise molecular targets and signaling pathways and to identify potential cancer types where it might exhibit therapeutic benefit.

References

- 1. Anthracycline - Wikipedia [en.wikipedia.org]

- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical phase I trial of this compound with a single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Overview of Marcellomycin Phase I Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the foundational Phase I clinical trials of Marcellomycin, a novel anthracycline antibiotic. The following sections detail the quantitative outcomes, experimental methodologies, and logical workflows of these early-stage clinical investigations. The data presented is crucial for understanding the initial safety, tolerability, and pharmacokinetic profile of this compound.

Quantitative Data Summary

The initial Phase I clinical development of this compound explored different dosing schedules to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Two key single-agent trials were conducted: a single-dose schedule and a weekly-dose schedule. The quantitative data from these trials are summarized below for comparative analysis.

Table 1: this compound Phase I Trial - Single-Dose Schedule [1]

| Parameter | Value |

| Number of Patients | 18 |

| Tumor Types | Variety of solid tumors |

| Dose Range | 5-60 mg/m² |

| Dosing Schedule | Single intravenous injection (15-30 min) every 3 weeks |

| Median Number of Courses | 2 (Range: 1-5) |

| Dose-Limiting Toxicity (DLT) | Myelosuppression (early thrombocytopenia, late leukopenia) |

| DLT Onset Dose | ≥ 40 mg/m² |

| Recommended Phase II Dose | 50 mg/m² every 3 weeks (for ambulatory patients) |

| Antitumor Activity | None detected |

Table 2: this compound Phase I Trial - Weekly-Dose Schedule [2]

| Parameter | Value |

| Number of Patients | 22 |

| Tumor Types | Advanced malignant solid tumors |

| Dose Levels | 6 (ranging from 5 to 30 mg/m²) |

| Dosing Schedule | Intravenously weekly for 4 weeks, followed by a 3-week rest |

| Dose-Limiting Toxicity (DLT) | Hematologic toxicity (unpredictable and erratic) |

| Key Toxicity Event | 2 deaths in agranulocytosis at 27.5 mg/m² weekly dose |

| Maximum Tolerated Dose (MTD) | Between 27.5 and 30 mg/m² weekly |

| Antitumor Activity | No complete or partial responses; one mixed response in breast cancer |

Experimental Protocols

The methodologies employed in these Phase I trials were crucial for defining the safety profile of this compound. The core components of the experimental protocols are detailed below.

Patient Population

-

Inclusion Criteria: Patients with histologically confirmed advanced malignant solid tumors who had exhausted standard therapeutic options.

-

Exclusion Criteria: Specific exclusion criteria were not detailed in the provided abstracts but would typically include significant organ dysfunction (renal, hepatic, cardiac) and poor performance status.

Drug Administration

-

Single-Dose Schedule: this compound was administered as a single intravenous injection over 15 to 30 minutes.[1] Courses were repeated every 3 weeks.[1]

-

Weekly-Dose Schedule: The drug was given intravenously on a weekly basis for four consecutive weeks.[2] This was followed by a three-week rest period before the next course could be initiated.[2]

Toxicity Assessment

-

Primary Endpoint: The primary objective of these trials was to determine the MTD and the nature of DLTs.

-

Monitoring: Patients were closely monitored for both hematologic and non-hematologic toxicities.

-

Key Toxicities Observed (Single-Dose):

-

Hematologic: Myelosuppression, characterized by early-onset thrombocytopenia and late-onset leukopenia, was the DLT.[1]

-

Non-Hematologic: Frequent side effects included nausea, vomiting, stomatitis, local phlebitis, and fatigue.[1] Electrocardiographic changes were also noted.[1] Hair loss was reported as rare and negligible.[1]

-

-

Key Toxicities Observed (Weekly-Dose):

-

Hematologic: Hematologic toxicity was dose-limiting but described as unpredictable and erratic.[2] Severe myelosuppression, including fatal agranulocytosis, was observed at the 27.5 mg/m² dose level.[2]

-

Non-Hematologic: Moderate to severe nausea and vomiting were common, affecting 19 of 22 patients.[2] Other reported toxicities included mild stomatitis, diarrhea, phlebitis, and moderate fatigue.[2]

-

Efficacy Assessment

-

Secondary Endpoint: Antitumor activity was a secondary endpoint.

-

Evaluation: Tumor response was evaluated based on standard criteria for solid tumors.

-

Results: No significant antitumor activity was detected in the single-dose trial.[1] In the weekly-dose study, no complete or partial responses were observed, although one patient with advanced breast cancer had a mixed response.[2]

Experimental Workflow

The logical flow of a Phase I dose-escalation trial, as exemplified by the this compound studies, is depicted in the following diagram. This workflow illustrates the iterative process of dose escalation and patient monitoring to determine the MTD.

Figure 1. A generalized workflow for a Phase I dose-escalation clinical trial.

References

Marcellomycin analogues and derivatives structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of Marcellomycin Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the structure-activity relationships (SAR) for the anthracycline antibiotic, this compound, and its closely related analogues. This compound, produced by the actinomycete Actinosporangium bohemicum, is a potent antitumor agent belonging to the ε-pyrromycinone glycosides family.[1] Its biological activity, like other anthracyclines, is primarily attributed to its interaction with DNA, leading to the inhibition of nucleic acid synthesis and interference with topoisomerase II function. This guide synthesizes the available data on how structural modifications to the this compound scaffold influence its biological activity, presents detailed experimental protocols for assessing these effects, and uses visualizations to clarify complex mechanisms and workflows.

Core Mechanism of Action

The primary mechanism of action for this compound and its analogues involves direct interaction with nuclear DNA. The planar aromatic ring system of the anthracycline core intercalates between DNA base pairs.[2] This physical insertion unwinds the DNA helix, creating a steric blockade that obstructs the processes of both transcription and replication. This interference with nucleic acid synthesis is a major contributor to the compound's cytotoxicity.

Furthermore, this intercalation event can stabilize the transient DNA-topoisomerase II cleavable complex. Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication by creating and resealing double-strand breaks. By "poisoning" the enzyme, anthracyclines trap it in a state where the DNA is cleaved, leading to an accumulation of permanent double-strand breaks and ultimately triggering apoptotic cell death.[3][4][5][6] A key distinguishing feature of this compound compared to the well-studied anthracycline adriamycin is its preference for binding to AT-rich DNA sequences, whereas adriamycin shows a requirement for GC sequences.[2]

Structure-Activity Relationship (SAR) Analysis

Comparative studies between this compound and its naturally occurring analogues—musettamycin, rudolfomycin, aclacinomycin, and pyrromycin—have revealed critical insights into the SAR of this anthracycline subclass. The primary structural variations among these compounds lie in the length and composition of the glycosidic side chain attached to the aglycone core.

Key findings from DNA binding studies indicate a direct correlation between the structure of this side chain and the molecule's affinity for DNA.[2]

-

Length of the Glycosidic Side Chain: A longer sugar chain generally correlates with a higher DNA binding affinity. This suggests that the extended oligosaccharide moiety provides additional points of contact or stabilizes the drug-DNA complex more effectively.

-

Composition of the Terminal Sugar: The nature of the terminal sugar residue significantly influences DNA binding. The presence of 2-deoxyfucose at the terminal position, as seen in this compound, confers a greater DNA binding ability compared to analogues terminating in rhodosamine or cinerulose.[2]

These relationships are summarized in the table below, which is based on the findings from spectrofluorometric titration studies comparing these analogues.[2]

| Compound | Glycosidic Side Chain Composition (from aglycone) | Relative DNA Binding Affinity | DNA Sequence Preference |

| This compound | Rhodosamine - 2-Deoxyfucose - Cinerulose | High | AT-rich |

| Musettamycin | Rhodosamine - 2-Deoxyfucose | Intermediate | AT-rich |

| Rudolfomycin | Rhodosamine - Cinerulose | Lower | AT-rich |

| Aclacinomycin | Rhodosamine - 2-Deoxyfucose - Cinerulose | High | AT-rich |

| Pyrromycin | Rhodosamine | Lowest | AT-rich |

Note: Relative affinities are inferred from structure-activity relationship descriptions in the cited literature.[2] Aclacinomycin and this compound differ in their aglycone structure but share the same trisaccharide chain, leading to similar high binding affinity.

Experimental Protocols

The evaluation of this compound analogues relies on a suite of standardized in vitro assays to quantify their biological activity. Below are detailed methodologies for key experiments.

DNA Binding Affinity Assessment

This protocol describes the use of spectrofluorometric titration to determine the binding affinity of an analogue to DNA, based on the quenching of the compound's intrinsic fluorescence upon intercalation.[2]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the anthracycline analogue in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Prepare a high-concentration stock solution of calf thymus DNA in the same buffer. Determine its concentration accurately via UV absorbance at 260 nm.

-

Prepare a series of DNA solutions of varying base-pair concentrations (e.g., poly(dAdT) or poly(dGdC) for sequence preference studies).

-

-

Titration:

-

Place a fixed concentration of the anthracycline analogue (e.g., 1 µM) in a quartz cuvette.

-

Record the initial fluorescence emission spectrum using an excitation wavelength appropriate for the compound's chromophore.

-

Add small, precise aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the mixture to equilibrate for 5 minutes.

-

Record the fluorescence emission spectrum after each equilibration.

-

-

Data Analysis:

-

Measure the decrease (quenching) in fluorescence intensity at the emission maximum as a function of DNA concentration.

-

Use the collected data to construct a Scatchard plot (r/Cf vs. r, where r is the ratio of bound drug to DNA base pairs and Cf is the concentration of free drug).

-

The binding affinity (Ka) and the number of binding sites (n) can be determined from the slope and x-intercept of the Scatchard plot, respectively.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 (half-maximal inhibitory concentration) of a compound.

Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7 for breast cancer) in appropriate media.

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound analogue in culture media (e.g., from 0.01 µM to 100 µM).

-

Remove the old media from the wells and add 100 µL of the media containing the test compound or vehicle control.

-

Incubate the plate for an additional 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from a media-only control.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, specifically its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Methodology:

-

Reaction Setup:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. Each 20 µL reaction should contain:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

-

200 ng of kDNA substrate.

-

The this compound analogue at various concentrations (or a known inhibitor like etoposide as a positive control).

-

A no-drug control and a no-enzyme control.

-

-

-

Enzyme Addition and Incubation:

-

Add 1-2 units of purified human topoisomerase IIα to each reaction tube (except the no-enzyme control).

-

Mix gently and incubate the reactions at 37°C for 30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 4 µL of a stop buffer/loading dye (containing SDS and proteinase K to digest the enzyme, and a tracking dye).

-

Incubate at 37°C for another 15 minutes to allow for protein digestion.

-

-

Gel Electrophoresis:

-

Load the entire reaction mixture into the wells of a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide).

-

Run the gel at a constant voltage until the tracking dye has migrated approximately 75% of the gel length.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

The catenated kDNA from the no-enzyme control will remain in the well.

-

The decatenated DNA minicircles (nicked and supercoiled) from the no-drug control will migrate into the gel.

-

In the presence of an effective inhibitor, the kDNA will fail to decatenate and will remain in the well, similar to the no-enzyme control. The concentration at which this inhibition occurs is recorded.

-

References

- 1. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of this compound and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review [mdpi.com]

- 4. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the DNA Binding and Intercalation Properties of Marcellomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marcellomycin, an anthracycline antibiotic, exhibits potent antitumor activity primarily through its interaction with DNA. This technical guide provides a comprehensive overview of the DNA binding and intercalation properties of this compound. It delves into the molecular mechanisms of action, sequence preference, and the thermodynamic forces governing its binding. Detailed experimental protocols for key analytical techniques, including fluorescence spectroscopy, circular dichroism, and DNase I footprinting, are provided to facilitate further research and drug development efforts. Quantitative binding data, while not extensively available for this compound itself, is presented through representative data from related anthracyclines to offer a comparative context. Visualizations of the DNA intercalation process, experimental workflows, and the proposed mechanism of action are included to enhance understanding.

Introduction

This compound is a glycosidic anthracycline antibiotic produced by Actinosporangium bohemicum.[1] Like other members of the anthracycline family, such as doxorubicin and daunorubicin, its cytotoxic effects are largely attributed to its ability to interfere with DNA replication and transcription. The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[2] This physical distortion of the DNA structure disrupts the function of enzymes that utilize DNA as a template, notably DNA and RNA polymerases, and topoisomerase II.[3][4] A distinguishing feature of this compound and its analogues is their preference for binding to AT-rich sequences of DNA, in contrast to the GC-preference of adriamycin.[2] This guide will explore the specifics of these interactions.

DNA Binding and Intercalation Mechanism

The binding of this compound to DNA is a multi-step process driven by a combination of forces. The primary mode of interaction is intercalation, where the planar tetracyclic ring system of the aglycone moiety stacks between adjacent base pairs of the DNA. This is further stabilized by the positioning of its bulky trisaccharide side chain within the minor groove of the DNA helix.[2]

The intercalation process causes significant conformational changes in the DNA structure, including unwinding of the helix and an increase in the separation between the intercalated base pairs. This distortion is central to its biological activity as it creates a steric hindrance for enzymes that process DNA.

Caption: Logical flow of this compound's interaction with DNA and its cellular consequences.

A crucial aspect of this compound's mechanism of action is its role as a topoisomerase II poison.[3][4] Topoisomerase II is an essential enzyme that resolves DNA topological problems by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strands.[3] This leads to the accumulation of permanent double-strand breaks, triggering downstream signaling pathways that ultimately lead to apoptosis.

Caption: Mechanism of Topoisomerase II poisoning by this compound.

Quantitative Data on DNA Binding

| Parameter | Value | Method | Reference |

| Binding Constant (Ka) | 1.0 - 5.0 x 105 M-1 | Fluorescence Spectroscopy | Representative Data |

| Dissociation Constant (Kd) | 2.0 - 10.0 µM | Fluorescence Spectroscopy | Representative Data |

| Enthalpy Change (ΔH) | -5 to -10 kcal/mol | Isothermal Titration Calorimetry | Representative Data |

| Entropy Change (ΔS) | 10 to 20 cal/mol·K | Isothermal Titration Calorimetry | Representative Data |

| Gibbs Free Energy Change (ΔG) | -7 to -9 kcal/mol | Calculated (ΔG = ΔH - TΔS) | Representative Data* |

Note: The data presented in this table is representative of a typical AT-preferring DNA intercalating anthracycline and is intended for illustrative purposes. Specific experimental determination for this compound is required for precise values.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the DNA binding and intercalation properties of this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study DNA-drug interactions. The intrinsic fluorescence of this compound is quenched upon intercalation into DNA. This quenching can be monitored to determine binding parameters.

Objective: To determine the binding constant (Ka) and stoichiometry of this compound binding to DNA.

Materials:

-

This compound solution (concentration determined by UV-Vis spectrophotometry)

-

Calf Thymus DNA (or specific AT-rich oligonucleotides) solution, with concentration determined by UV absorbance at 260 nm

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Prepare a stock solution of this compound in the binding buffer.

-

Prepare a series of DNA solutions of varying concentrations in the binding buffer.

-

To a quartz cuvette, add a fixed concentration of this compound solution.

-

Record the initial fluorescence emission spectrum of this compound (Excitation wavelength typically around 480 nm, emission scanned from 500 to 700 nm).

-

Titrate the this compound solution with increasing concentrations of the DNA solution, allowing the mixture to equilibrate for 2-3 minutes after each addition.

-

Record the fluorescence emission spectrum after each addition of DNA.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the data using the Stern-Volmer equation or by fitting to a suitable binding model (e.g., Scatchard plot) to determine the binding constant (Ka) and the number of binding sites.

Caption: Workflow for Fluorescence Spectroscopy Titration.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is used to investigate the conformational changes in DNA upon drug binding. Intercalation of this compound will induce changes in the CD spectrum of DNA.

Objective: To assess the conformational changes in DNA upon this compound binding.

Materials:

-

This compound solution

-

DNA solution (Calf Thymus DNA or specific oligonucleotides)

-

Binding buffer (e.g., 10 mM phosphate buffer, pH 7.0)

-

CD spectropolarimeter

-

Quartz cuvettes with a short path length (e.g., 1 cm)

Protocol:

-

Prepare stock solutions of this compound and DNA in the binding buffer.

-

Record the baseline CD spectrum of the binding buffer.

-

Record the CD spectrum of the DNA solution alone in the far-UV region (typically 220-320 nm).

-

Prepare a series of samples with a fixed concentration of DNA and increasing concentrations of this compound.

-

Incubate the samples to allow binding to reach equilibrium.

-

Record the CD spectrum for each sample.

-

Subtract the buffer baseline from all spectra.

-

Analyze the changes in the DNA CD signal (e.g., changes in the positive band around 275 nm and the negative band around 245 nm) to infer conformational changes.

Caption: Workflow for Circular Dichroism Spectroscopy.

DNase I Footprinting

DNase I footprinting is a technique used to identify the specific DNA sequence where a small molecule binds. The bound this compound protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.

Objective: To determine the DNA sequence preference of this compound binding.

Materials:

-

DNA fragment of known sequence (preferably containing AT-rich regions), end-labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye

-

This compound solution

-

DNase I

-

DNase I digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.5)

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Polyacrylamide gel for sequencing

-

Autoradiography film or fluorescence imager

Protocol:

-

Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow binding equilibrium to be reached.

-

Add a carefully titrated amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

Stop the reaction by adding the stop solution.

-

Denature the DNA fragments by heating.

-

Separate the DNA fragments by size on a denaturing polyacrylamide sequencing gel.

-

As a control, run a reaction with DNA and DNase I but without this compound. Also, run a Maxam-Gilbert sequencing ladder of the same DNA fragment.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The region where this compound binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint") compared to the control lane.

-

The precise binding site can be determined by aligning the footprint with the sequencing ladder.

Caption: Workflow for DNase I Footprinting Assay.

Conclusion

This compound is a potent DNA intercalating agent with a preference for AT-rich sequences. Its mechanism of action involves the physical disruption of DNA structure and the poisoning of topoisomerase II, leading to the inhibition of essential cellular processes and ultimately apoptosis. While specific quantitative binding data for this compound remains to be fully elucidated, the experimental protocols and representative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate its properties and potential as a chemotherapeutic agent. The continued study of this compound's unique DNA binding characteristics may pave the way for the design of new, more selective, and effective anticancer drugs.

References

Methodological & Application

Marcellomycin: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marcellomycin is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their efficacy against a range of cancers.[1][2][3] Like other anthracyclines, this compound's primary mechanism of action is the inhibition of DNA topoisomerase II.[4][5][6] This enzyme is crucial for resolving topological challenges in DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound introduces DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[4][5][6]

These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro efficacy of this compound in cancer cell lines. The included methodologies cover the assessment of cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of this compound (Illustrative IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table provides illustrative IC50 values for this compound across various cancer cell lines after 48 hours of treatment. It is important to note that these are example values and actual IC50s should be determined empirically for each cell line and experimental condition.[7][8]

| Cell Line | Cancer Type | Illustrative IC50 (µM) |

| MCF-7 | Breast Cancer | 0.5 |

| MDA-MB-231 | Breast Cancer | 1.2 |

| HeLa | Cervical Cancer | 0.8 |

| A549 | Lung Cancer | 1.5 |

| HepG2 | Liver Cancer | 0.9 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

-

Quadrant analysis of the dot plot will distinguish the different cell populations:

-

Annexin V- / PI- (lower left): Viable cells

-

Annexin V+ / PI- (lower right): Early apoptotic cells

-

Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (upper left): Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol utilizes propidium iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with desired concentrations of this compound for a specific time period (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with cold PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Analyze the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.

-

Topoisomerase II Activity Assay (DNA Relaxation Assay)

This in vitro assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.[9][10]

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)

-

ATP solution

-

This compound

-

Agarose gel electrophoresis system

-

DNA loading dye

-

Ethidium bromide or other DNA stain

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and ATP.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the reaction by adding purified topoisomerase IIα enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

-

Interpretation:

-

Topoisomerase II will relax the supercoiled DNA, resulting in a different migration pattern on the gel (relaxed circular DNA).

-

In the presence of an effective inhibitor like this compound, the relaxation of supercoiled DNA will be reduced or absent, and the DNA will remain in its supercoiled form.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound's mechanism of action leading to apoptosis and cell cycle arrest.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Apoptosis (Annexin V/PI) Assay

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Workflow: Cell Cycle (PI) Analysis

References

- 1. Clinical phase I trial of this compound with a single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase I trial of this compound with a weekly dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production and biological activity of this compound, an antitumor anthracycline antibiotic, and taxonomy of the producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Marcellomycin in Leukemia P388 Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing Marcellomycin in preclinical studies involving the P388 leukemia mouse model. The protocols outlined below are based on established practices for in vivo anti-cancer drug screening and known toxicological data for this compound.

Introduction

This compound is an anthracycline antibiotic with antineoplastic properties. The P388 murine leukemia model is a well-established and widely used tool for the in vivo evaluation of potential anti-cancer agents. This document details the experimental protocols for assessing the efficacy and toxicity of this compound in this model system.

Quantitative Data Summary

| Parameter | This compound-Treated Group | Vehicle Control Group | Positive Control (e.g., Doxorubicin) |

| Efficacy | |||

| Mean Survival Time (Days) | Data to be collected | Data to be collected | Data to be collected |

| Percentage Increase in Lifespan (% ILS) | Calculated | N/A | Calculated |

| Tumor Weight/Volume (for solid tumor models) | Data to be collected | Data to be collected | Data to be collected |

| Toxicity | |||

| Mean Body Weight Change (%) | Data to be collected | Data to be collected | Data to be collected |

| Hematological Parameters (e.g., WBC, RBC, Platelets) | Data to be collected | Data to be collected | Data to be collected |

| Gross Necropsy Findings | Observations to be recorded | Observations to be recorded | Observations to be recorded |

Experimental Protocols

P388 Leukemia Cell Culture and Implantation

Objective: To establish P388 leukemia in mice for in vivo drug testing.

Materials:

-

P388 leukemia cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS), sterile

-

Trypan blue solution

-

Hemocytometer

-

6-8 week old DBA/2 or B6D2F1 mice

-

Syringes and needles (27-30 gauge)

Protocol:

-

Culture P388 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells in the logarithmic growth phase by centrifugation.

-

Wash the cells twice with sterile PBS.

-

Resuspend the cells in PBS and determine cell viability using trypan blue exclusion.

-

On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10^6 viable P388 cells in a volume of 0.1 mL.

This compound Dosing and Administration

Objective: To treat P388-bearing mice with this compound to evaluate its anti-leukemic activity.

Materials:

-

This compound

-

Sterile vehicle for reconstitution (e.g., sterile water for injection or 0.9% saline)

-

Syringes and needles for administration

Protocol:

-

Randomize the inoculated mice into treatment and control groups (n=8-10 mice per group).

-

Based on toxicological data in mice, a single intravenous (i.v.) dose of this compound in the range of 43.05-67.65 mg/m^2 can be considered for initial studies.[1][2][3] This dose should be converted to mg/kg for mice.

-

Prepare fresh solutions of this compound in the appropriate vehicle on the day of administration.

-

Administer this compound intravenously (i.v.) via the tail vein on Day 1 (24 hours after tumor inoculation).

-

The control group should receive an equivalent volume of the vehicle. A positive control group treated with a known anti-leukemic agent (e.g., doxorubicin) should be included.

Efficacy and Toxicity Monitoring

Objective: To assess the anti-tumor efficacy and systemic toxicity of this compound.

Protocol:

-

Monitor the mice daily for clinical signs of toxicity, including changes in body weight, activity, and posture.

-

Record the day of death for each mouse to calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS) using the following formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100

-

At the end of the study, or if mice become moribund, euthanize them and perform a gross necropsy to observe any organ abnormalities.

-

For more detailed toxicity analysis, blood samples can be collected for complete blood counts (CBC) and serum chemistry analysis.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Leukemia Cells

This compound, as an anthracycline, is believed to exert its cytotoxic effects through multiple mechanisms, primarily by targeting DNA and related processes within the cancer cell. The following diagram illustrates the key signaling pathways involved.

Caption: Proposed mechanism of this compound in leukemia cells.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the logical flow of an in vivo experiment to test the efficacy of this compound in the P388 leukemia mouse model.

Caption: Workflow for this compound efficacy testing in the P388 model.

References

- 1. Anthracyclines potentiate activity against murine leukemias L1210 and P388 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P388 leukaemia cells resistant to the anthracycline menogaril lack multidrug resistant phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]

Application Notes and Protocols for the Purification and Analysis of Marcellomycin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Marcellomycin is a potent antitumor anthracycline antibiotic, part of the bohemic acid complex produced by the actinomycete Streptomyces sp. (formerly Actinosporangium bohemicum).[1][2] As a member of the anthracycline class of compounds, this compound functions by intercalating into DNA, which inhibits DNA replication and RNA synthesis, making it a compound of significant interest in oncology research.[3] Its complex structure, featuring a tetracyclic aglycone and a trisaccharide side chain, necessitates robust and precise methods for its purification and subsequent analysis to ensure purity, identity, and stability for research and preclinical development.[4]

This document provides detailed protocols for the extraction, purification, and analytical characterization of this compound from bacterial fermentation cultures.

Section 1: Purification of this compound from Streptomyces Culture

The purification of this compound is a multi-step process beginning with the extraction from the fermentation broth, followed by sequential chromatographic separations to isolate the compound to a high degree of purity.

Protocol 1.1: Fermentation and Solvent Extraction

This protocol outlines the initial recovery of the bohemic acid complex, including this compound, from the liquid culture of Streptomyces sp.

Materials:

-

Streptomyces sp. fermentation broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel (large volume)

Methodology:

-

Harvesting: After a 7-10 day fermentation period, harvest the culture broth.[5]

-

Cell Separation: Centrifuge the broth at 5,000 rpm for 15 minutes to separate the mycelia from the supernatant. The target compounds are typically extracellular.[6]

-

Solvent Extraction:

-

Transfer the cell-free supernatant to a large separatory funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.[6][7] Allow the layers to separate.

-

Collect the upper organic (ethyl acetate) phase.

-

Repeat the extraction process on the aqueous phase two more times to maximize yield.

-

-

Drying and Concentration:

-

Pool the collected organic extracts.

-

Dry the extract by adding anhydrous Na₂SO₄ and allowing it to stand for 30 minutes with occasional swirling.

-

Filter the dried extract to remove the Na₂SO₄.

-

Concentrate the crude extract to dryness in vacuo using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue contains the bohemic acid complex.

-

Protocol 1.2: Column Chromatography Purification

This step provides the initial fractionation of the crude extract to separate this compound from other related anthracyclines and impurities.[4]

Materials:

-

Crude extract from Protocol 1.1

-

Silica gel (ammonia-neutralized)

-

Sephadex LH-20

-

Chromatography column

-

Solvent system (e.g., chloroform:methanol gradient)

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Methodology:

-

Silica Gel Chromatography:

-

Prepare a slurry of ammonia-neutralized silica gel in the initial mobile phase (e.g., 98:2 chloroform:methanol) and pack the column.

-

Dissolve the crude extract in a minimal volume of the mobile phase and load it onto the column.

-

Elute the column with a stepwise or linear gradient of increasing methanol concentration.

-

Collect fractions and monitor by TLC to identify fractions containing this compound.

-

-

Sephadex LH-20 Chromatography:

-

Pool the this compound-rich fractions from the silica gel step and concentrate them.

-

Prepare a Sephadex LH-20 column equilibrated with methanol.

-

Load the concentrated sample onto the column.

-

Elute with methanol, collecting fractions.[4] This step is effective for separating compounds based on size and polarity.

-

Monitor fractions by TLC, pooling those with the highest purity of the target compound.

-

Protocol 1.3: Preparative HPLC Refinement

The final purification step uses preparative High-Performance Liquid Chromatography (HPLC) to achieve >98% purity.

Materials:

-

Partially purified this compound fractions

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis)

-

Normal-phase or reversed-phase preparative column (e.g., C18, 10 µm particle size)

-

HPLC-grade solvents (e.g., acetonitrile, water, aqueous ammonia or formic acid)

Methodology:

-

Sample Preparation: Dissolve the pooled fractions from the previous step in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Chromatography:

-

Column: C18 preparative column (250 x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for reversed-phase separation of anthracyclines. For normal-phase systems, a mobile phase containing aqueous ammonia may be used.

-

Flow Rate: 15-20 mL/min.

-

Detection: UV-Vis at 490 nm, as this compound is an orange-red solid.[6]

-

-

Fraction Collection: Collect the peak corresponding to this compound based on retention time.

-

Final Processing: Concentrate the collected pure fraction in vacuo to remove the mobile phase. The resulting solid is highly purified this compound.

Purification Workflow Diagram

Caption: Workflow for this compound Purification.

Section 2: Analysis of this compound

Once purified, this compound must be analyzed to confirm its identity, purity, and structure.

Protocol 2.1: Purity Assessment by Analytical HPLC

This protocol uses analytical HPLC to determine the purity of the isolated this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of purified this compound in methanol. Dilute to a working concentration of ~100 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

System: Agilent 1260 Infinity II or similar.

-

Column: C18 analytical column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: 0.1% aqueous phosphoric acid (A) and acetonitrile (B).

-

Gradient: Start at 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Diode Array Detector (DAD) or UV-Vis detector at 490 nm.

-

-

Analysis: Inject 10-20 µL of the sample. Purity is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram.

Protocol 2.2: Structural Elucidation by Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the molecular weight and obtain fragmentation data to support structural identification.

Methodology:

-

Sample Preparation: Dilute the this compound stock solution to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.

-

Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument coupled to an LC system (LC-MS).

-

MS Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 100-1500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

-

Data Acquisition:

-

Full Scan MS: Acquire data to identify the parent ion ([M+H]⁺).

-

Tandem MS (MS/MS): Select the parent ion for collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern can help identify the sugar moieties and the aglycone core.

-

Protocol 2.3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the connectivity and stereochemistry of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of highly purified, lyophilized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended.

-

Experiments to Perform:

-

1D NMR: ¹H and ¹³C spectra to observe chemical shifts and basic structural features.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems (e.g., within each sugar ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the sugar units and linking the trisaccharide chain to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

-

Analysis: The combined data from these experiments allows for the complete assignment of the proton and carbon signals and confirmation of the overall molecular structure.

Analytical Workflow Diagram

Caption: Workflow for this compound Analysis.

Section 3: Data Presentation

Quantitative data from purification and analysis should be summarized for clarity and comparison.

Table 1: Representative Summary of this compound Purification

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |

|---|---|---|---|---|---|

| Crude Extract | 5000 | 10000 | 2.0 | 100 | 1 |

| Silica Gel Column | 800 | 8000 | 10.0 | 80 | 5 |

| Sephadex LH-20 | 150 | 6000 | 40.0 | 60 | 20 |

| Preparative HPLC | 30 | 4500 | 150.0 | 45 | 75 |

Note: Activity units are hypothetical and would be determined by a relevant bioassay (e.g., cytotoxicity assay).

Table 2: Typical Analytical HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 490 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Expected Retention Time | ~15-18 minutes (gradient dependent) |

Table 3: Key High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [M+H]⁺ | 846.3543 | 846.3540 | Protonated parent molecule (C₄₂H₅₅NO₁₇)[3][4] |

| [M+Na]⁺ | 868.3362 | 868.3358 | Sodium adduct of parent molecule |

| [M-C₇H₁₂O₃+H]⁺ | 716.2964 | 716.2961 | Loss of one terminal deoxy-sugar |

| [M-C₁₄H₂₄O₆+H]⁺ | 572.2385 | 572.2382 | Loss of two deoxy-sugar units |

| Aglycone Fragment | 445.1231 | 445.1229 | Marcellomycinone (Aglycone core) |

Table 4: Representative ¹H-NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Type | Representative Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (Aglycone) | 7.0 - 8.0 |

| Phenolic Hydroxyls (Aglycone) | 12.0 - 14.0 |

| Anomeric Protons (Sugars) | 4.5 - 5.5 |

| Sugar Ring Protons | 3.2 - 4.5 |

| N(CH₃)₂ Protons | ~2.3 |

| OCH₃ (Ester) | ~3.9 |

| Aglycone Aliphatic Protons | 1.5 - 3.0 |

Note: These are representative values. Actual chemical shifts are highly dependent on the solvent and specific molecular environment.

References

- 1. This compound - CD BioSustainable [sustainable-bio.com]

- 2. This compound | C42H55NO17 | CID 107861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. PubChemLite - this compound (C42H55NO17) [pubchemlite.lcsb.uni.lu]

- 5. Bohemic acid - Wikipedia [en.wikipedia.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Rudolphomycin this compound | C84H107N3O33 | CID 86736131 - PubChem [pubchem.ncbi.nlm.nih.gov]

Marcellomycin: Application Notes and Protocols for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Marcellomycin is an anthracycline antibiotic with potent anti-tumor properties.[1] As a member of this class of compounds, it is understood to exert its cytotoxic effects through mechanisms that include intercalation into DNA and inhibition of topoisomerase II, ultimately leading to the induction of apoptosis in cancer cells. These application notes provide detailed protocols for the preparation, storage, and laboratory use of this compound, along with a summary of its stability and a proposed signaling pathway for its apoptotic action.

II. Physicochemical Properties and Solubility

A comprehensive understanding of this compound's physicochemical properties is essential for its effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₄₂H₅₅NO₁₇ | PubChem |

| Molecular Weight | 845.89 g/mol | PubChem |

| Appearance | Crystalline solid | General Knowledge |

| Solubility in DMSO | ≥ 20 mg/mL | [2] |

| Solubility in Ethanol | ~0.1 mg/mL | [2] |

| Solubility in Water | Sparingly soluble | General Knowledge |

| Solubility in PBS (pH 7.2) | ~0.5 mg/mL | [2] |

III. Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical to ensure experimental reproducibility and the integrity of the compound.

A. Stock Solution Preparation (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile, disposable syringes and syringe filters (0.22 µm)

Protocol:

-

Pre-weighing: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh out 8.46 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until all the powder has dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]

-

Sterilization (Optional): If required for the experimental application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO. Note that compounds dissolved in DMSO do not always require filter sterilization if handled aseptically.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

B. Working Solution Preparation

Protocol:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution to the desired final concentration using the appropriate sterile aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous medium while vortexing to prevent precipitation.[3]

-

Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound for more than one day.[2][4]

IV. Stability

The stability of this compound in solution is influenced by several factors, including the solvent, temperature, and exposure to light.

| Condition | Stability | Recommendations |